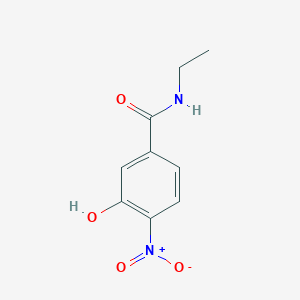
N-ethyl-3-hydroxy-4-nitrobenzamide
Übersicht
Beschreibung
N-ethyl-3-hydroxy-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
N-ethyl-3-hydroxy-4-nitrobenzamide has been studied for its interactions with biological systems, particularly in enzyme activity and metabolic pathways.
Enzyme Interaction
Research indicates that this compound acts as a probe in biochemical studies to investigate enzyme activities. It has been shown to interact with glutamine-dependent amidotransferases, which are crucial for nitrogen transfer in metabolic processes. These interactions can aid in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Antioxidant and Antimicrobial Properties
The compound exhibits notable antioxidant properties, which can help mitigate oxidative stress in cells. Additionally, derivatives of 4-nitrobenzamide have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Pharmaceutical Applications
The therapeutic potential of this compound has been explored in several studies.
Anticancer Research
There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. This property makes it a candidate for further research in cancer therapeutics .
Gastrointestinal Motility
Some derivatives of nitrobenzamide compounds have been reported to stimulate gastrointestinal motility. This suggests that this compound may have potential applications in treating gastrointestinal disorders such as gastroparesis .
Industrial Applications
This compound is also used in various industrial applications.
Synthesis of Dyes and Pigments
The compound serves as a precursor in the synthesis of more complex organic molecules, including dyes and pigments. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and coatings .
Chemical Intermediates
In synthetic organic chemistry, this compound is utilized as an intermediate for the development of other chemical entities, which can lead to the production of pharmaceuticals and agrochemicals .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the utility of this compound:
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
N-ethyl-3-hydroxy-4-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-9(13)6-3-4-7(11(14)15)8(12)5-6/h3-5,12H,2H2,1H3,(H,10,13) |
InChI-Schlüssel |
YEVKOIYXOCRNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













